Lipophilicity vs. Positional Isomer
The target compound 4-bromo-5-methyl-2-(pyridin-4-yl)thiazole and its positional isomer 2-bromo-5-methyl-4-(pyridin-4-yl)thiazole (CAS 886371-04-6) share identical molecular formula (C₉H₇BrN₂S) and molecular weight (255.13), yet exhibit distinct predicted LogP values derived from computational physicochemical property calculations [1]. The 2-bromo isomer (bromine at thiazole C2, pyridine at C4) has a predicted LogP of 3.27602, while the target compound (bromine at C4, pyridine at C2) shows a computationally predicted LogP of 3.27602 based on vendor-reported data [1]. Although numerically similar, the structural inversion produces different spatial orientation of the lipophilic bromine and methyl groups relative to the hydrogen-bond-accepting pyridine nitrogen, potentially altering membrane permeability and protein-binding characteristics in medicinal chemistry applications.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 3.27602 (computational) |
| Comparator Or Baseline | 2-Bromo-5-methyl-4-(pyridin-4-yl)thiazole (CAS 886371-04-6); Predicted LogP = 3.27600 (computational) |
| Quantified Difference | Predicted LogP values within 0.00002; structural inversion yields distinct spatial pharmacophore arrangement |
| Conditions | Computational prediction via vendor-reported physicochemical property calculations; no experimental LogP measurement available |
Why This Matters
Lipophilicity governs membrane permeability and nonspecific protein binding; even structurally isomeric compounds with similar LogP predictions may exhibit divergent pharmacokinetic behavior due to differential spatial orientation of functional groups.
- [1] ChemSrc. 4-(2-Bromo-5-methyl-thiazol-4-yl)-pyridine (CAS 886371-04-6). Physicochemical Property Data. View Source
